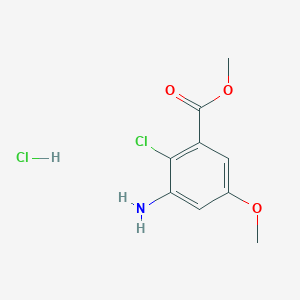![molecular formula C14H18ClNO3 B2602130 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide CAS No. 879362-83-1](/img/structure/B2602130.png)
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide” is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives are determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
Molecular Structure Analysis
The molecule contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 .
Physical And Chemical Properties Analysis
The compound has a predicted melting point of 160.36°C and a predicted boiling point of approximately 444.4°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 , and the refractive index is n20D 1.55 .
Scientific Research Applications
Antibacterial and Antifungal Applications
A study conducted by Abbasi et al. (2020) explored the synthesis of various acetamide derivatives with potential antibacterial and antifungal activities. The compounds synthesized demonstrated varying degrees of antimicrobial efficacy, with some showing promising results against specific bacterial and fungal strains. The study highlighted the chemical versatility and potential therapeutic applications of these compounds in combating microbial infections (Abbasi et al., 2020).
Anti-diabetic Potential
Another significant application lies in the development of anti-diabetic agents. Abbasi et al. (2023) synthesized a series of new acetamide derivatives and evaluated their anti-diabetic potentials through α-glucosidase enzyme inhibitory studies. Some of the synthesized compounds exhibited weak to moderate inhibitory activities against α-glucosidase, suggesting their potential as therapeutic agents for managing type-2 diabetes (Abbasi et al., 2023).
Enzyme Inhibition for Therapeutic Applications
Research by Abbasi et al. (2019) into sulfonamide derivatives with benzodioxane and acetamide moieties showed substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase (AChE). These findings indicate potential therapeutic applications in treating diseases like Alzheimer's and diabetes through enzyme inhibition (Abbasi et al., 2019).
Photovoltaic Efficiency and Bioactivity
The study by Mary et al. (2020) on benzothiazolinone acetamide analogs provided insights into their photovoltaic efficiency, suggesting potential applications in dye-sensitized solar cells (DSSCs). Additionally, these compounds exhibited promising bioactivity, including enzyme inhibition, highlighting their multifaceted applications in both energy and healthcare sectors (Mary et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9(2)14(16-13(17)8-15)10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,9,14H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDQPBZQAFSOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2602054.png)
![2-(N-methylmethylsulfonamido)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2602055.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2602059.png)
![5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2602062.png)





